(R)-2-Benzylpiperazine

説明

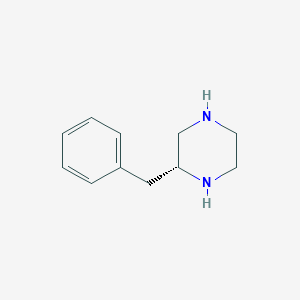

(R)-2-Benzylpiperazine is a chiral compound belonging to the piperazine family, characterized by a benzyl group attached to the nitrogen atom of the piperazine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (R)-2-Benzylpiperazine typically involves the reaction of piperazine with benzyl halides under basic conditions. One common method is the nucleophilic substitution reaction where piperazine reacts with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired enantiomeric purity.

化学反応の分析

Types of Reactions

(R)-2-Benzylpiperazine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of benzylpiperazine N-oxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding amine.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where halogenated benzyl derivatives can be synthesized using halogenating agents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

Oxidation: Benzylpiperazine N-oxide.

Reduction: Benzylamine derivatives.

Substitution: Halogenated benzyl derivatives.

科学的研究の応用

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Studied for its potential therapeutic effects, including its role as a central nervous system stimulant.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of (R)-2-Benzylpiperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. It is believed to exert its effects by modulating the release and reuptake of neurotransmitters like dopamine and serotonin, thereby influencing mood and behavior.

類似化合物との比較

Similar Compounds

(2S)-2-Benzylpiperazine: The enantiomer of (R)-2-Benzylpiperazine, differing in its spatial configuration.

N-Benzylpiperazine: A non-chiral analog with similar chemical properties but lacking the chiral center.

1-Benzylpiperazine: Another structural isomer with the benzyl group attached to a different nitrogen atom in the piperazine ring.

Uniqueness

This compound is unique due to its chiral nature, which can result in different biological activities compared to its enantiomer and other structural isomers. This chiral specificity can be crucial in medicinal chemistry, where the enantiomeric form of a compound can significantly impact its pharmacological profile.

生物活性

(R)-2-Benzylpiperazine (BZP) is a compound that has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and its implications as a psychoactive substance. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Research indicates that this compound exhibits stimulant properties, primarily through its interaction with neurotransmitter systems in the brain. It is believed to act as a serotonin and dopamine reuptake inhibitor, leading to increased levels of these neurotransmitters in synaptic clefts. This mechanism is similar to that of other psychoactive substances, contributing to its stimulant effects.

Biological Activity and Research Findings

- Neurotoxicity Studies : A study investigated the neurotoxic effects of N-benzylpiperazine (a closely related compound) on human cancer cell lines. The results indicated significant elevations in lactate dehydrogenase (LDH) levels, increased mitochondrial membrane potential, and heightened reactive oxygen species (ROS) production after exposure to various concentrations of BZP. These findings suggest that BZP may induce mitochondrial dysfunction and oxidative stress, contributing to cellular apoptosis .

- Stimulant Effects : BZP has been reported to increase blood pressure and heart rate in animal models. It enhances auditory vigilance and promotes wakefulness, indicating its potential use as a stimulant in clinical settings .

- Potential Therapeutic Applications : Some studies suggest that this compound may have modulatory effects on neurotransmitter systems that could be beneficial for treating conditions such as depression or attention deficit disorders. However, more research is needed to establish its efficacy and safety in therapeutic contexts.

Case Studies

- Case Study 1 : In a controlled study involving human subjects, participants reported increased alertness and energy levels after administration of BZP compared to placebo. Side effects included mild anxiety and increased heart rate, which were consistent with stimulant properties observed in animal studies.

- Case Study 2 : A clinical trial investigated the use of BZP analogs for their potential neuroprotective effects in models of neurodegenerative diseases. Preliminary results showed that certain derivatives could reduce oxidative stress markers in neuronal cell cultures.

Data Summary

The following table summarizes key findings from various studies on this compound:

特性

IUPAC Name |

(2R)-2-benzylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-5,11-13H,6-9H2/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITMXTLCKYLIKW-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](CN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595362 | |

| Record name | (2R)-2-Benzylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131288-11-4 | |

| Record name | (2R)-2-Benzylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。